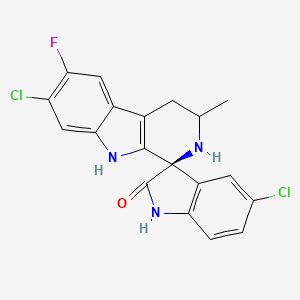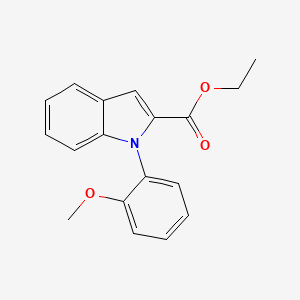
Ethyl 1-(2-Methoxyphenyl)indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-Methoxyphenyl)indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by an indole core substituted with an ethyl ester group at the 2-position and a 2-methoxyphenyl group at the 1-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-Methoxyphenyl)indole-2-carboxylate typically involves the reaction of indole-2-carboxylic acid with 2-methoxyphenylboronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent such as toluene. The resulting product is then esterified using ethanol and a catalyst like sulfuric acid to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
化学反応の分析
Types of Reactions
Ethyl 1-(2-Methoxyphenyl)indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the methoxy group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Indole-2-carbinol derivatives.
Substitution: N-alkyl or N-acyl indole derivatives.
科学的研究の応用
Ethyl 1-(2-Methoxyphenyl)indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Ethyl 1-(2-Methoxyphenyl)indole-2-carboxylate involves its interaction with specific molecular targets. For instance, as an HIV-1 integrase inhibitor, the indole core and carboxylate group chelate with magnesium ions in the active site of the enzyme, preventing the integration of viral DNA into the host genome . This chelation disrupts the enzyme’s function, thereby inhibiting viral replication.
類似化合物との比較
Similar Compounds
Ethyl indole-2-carboxylate: Lacks the 2-methoxyphenyl group, making it less bulky and potentially less selective in biological interactions.
Methyl 5-chloro-1H-indole-2-carboxylate: Contains a chlorine substituent, which can alter its reactivity and biological activity.
Indole-2-carboxamide derivatives: These compounds have a carboxamide group instead of an ester, which can significantly change their pharmacokinetic properties.
Uniqueness
Ethyl 1-(2-Methoxyphenyl)indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. The presence of the 2-methoxyphenyl group enhances its ability to interact with biological targets through π-π stacking and hydrophobic interactions, making it a valuable scaffold in drug design.
特性
分子式 |
C18H17NO3 |
|---|---|
分子量 |
295.3 g/mol |
IUPAC名 |
ethyl 1-(2-methoxyphenyl)indole-2-carboxylate |
InChI |
InChI=1S/C18H17NO3/c1-3-22-18(20)16-12-13-8-4-5-9-14(13)19(16)15-10-6-7-11-17(15)21-2/h4-12H,3H2,1-2H3 |
InChIキー |
POHPBPUZVVEGTB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1C3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


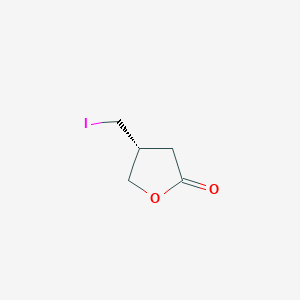
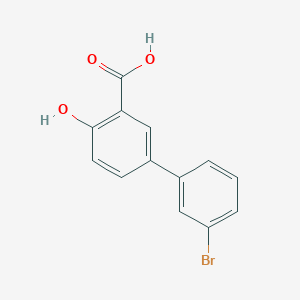
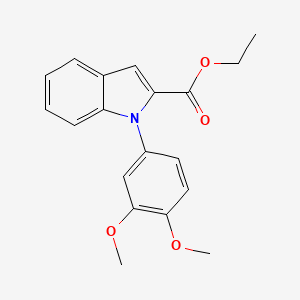
![N'-[(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoyl]-2,2-dimethylpropanehydrazide](/img/structure/B14803400.png)
![2,2-diphenyl-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14803406.png)
![N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)cyclopropanecarboxamide](/img/structure/B14803414.png)
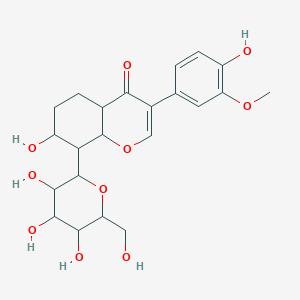
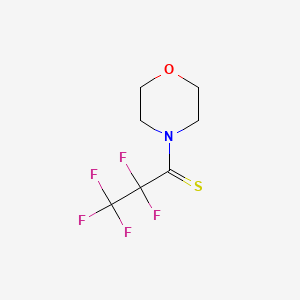
![N-{4-[(2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}pentanamide](/img/structure/B14803424.png)
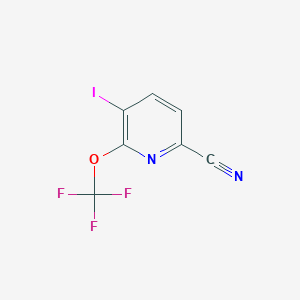
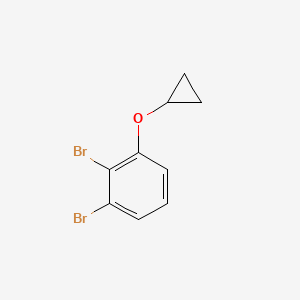
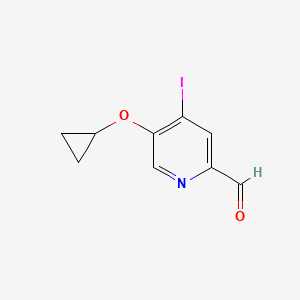
![1-(4-Chlorophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea](/img/structure/B14803439.png)
